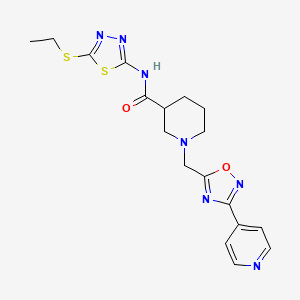
(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylpiperidin-1-yl)methanone” is a chemical compound with a molecular formula of C21H22N2O3S. It belongs to the class of benzothiadiazine-1,1-dioxide compounds .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-benzothiadiazine-1,1-dioxide ring, which is a novel scaffold with various pharmacological activities . The compound has an average mass of 375.440 Da and a monoisotopic mass of 375.092926 Da .Physical And Chemical Properties Analysis
The compound has a molecular weight of 382.48. More detailed physical and chemical properties are not available in the current data.Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis of various chemical compounds related to (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylpiperidin-1-yl)methanone involves complex reactions and intermediates. For example, Meng‐Yang Chang et al. (2006) reported on the CAN-mediated rearrangement of 4-benzhydrylidenepiperidines to synthesize meperidine analogs, showcasing a method to create compounds with potentially similar structures or functionalities (Chang et al., 2006). Additionally, compounds with benzothiazinone moieties are synthesized via reactions with diaminoglyoxime, revealing the versatility of these structures in chemical synthesis (Khanmiri et al., 2014).
Crystal Structure and DFT Studies
Detailed analysis of compounds structurally similar to (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylpiperidin-1-yl)methanone includes crystal structure and density functional theory (DFT) studies. P.-Y. Huang et al. (2021) explored the crystal structure and performed DFT studies on boric acid ester intermediates with benzene rings, providing insight into the molecular structures and electronic properties of related compounds (Huang et al., 2021).
Neuroprotective and Antioxidant Properties
Exploration into the biological applications reveals the potential neuroprotective and antioxidant properties of related compounds. M. Largeron et al. (2001) investigated the neuroprotective activity of 8-alkylamino-1,4-benzoxazine antioxidants, highlighting the potential therapeutic applications of these compounds in preventing damage from hypoxia in astrocytes (Largeron et al., 2001). Additionally, Yasin Çetinkaya et al. (2012) synthesized derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, demonstrating significant antioxidant activities, which could imply similar potential for compounds with benzothiazinone moieties (Çetinkaya et al., 2012).
Antimicrobial and Analgesic Activities
Compounds with structural similarities also exhibit antimicrobial and analgesic activities. N. Jayanna et al. (2013) highlighted the synthesis of 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, demonstrating pronounced antimicrobial and analgesic activities (Jayanna et al., 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(1,1-dioxo-4-phenyl-1λ6,4-benzothiazin-2-yl)-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-16-11-13-22(14-12-16)21(24)20-15-23(17-7-3-2-4-8-17)18-9-5-6-10-19(18)27(20,25)26/h2-10,15-16H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQXRTIODYFICQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylpiperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-butyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2699287.png)

![4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2699291.png)
![N-benzyl-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2699292.png)

![Dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]-malonate](/img/structure/B2699294.png)

![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2699300.png)

![2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2699302.png)
![{[4-(Trifluoromethoxy)phenyl]methyl}thiourea](/img/structure/B2699303.png)

![N-(2,4-dimethylphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2699307.png)
